N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide
Description
N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide is a synthetic acetamide derivative featuring a naphthalene backbone substituted with chlorine atoms at positions 5 and 7, a hydroxyl group at position 8, and an acetamide moiety at position 1. This compound’s structural framework shares similarities with other halogenated naphthyl and aryl acetamides reported in pharmacological and agrochemical research (e.g., auxin agonists and enzyme inhibitors) . The presence of electron-withdrawing chlorine atoms and the hydroxyl group may influence its reactivity, solubility, and intermolecular interactions, as seen in related compounds .
Properties
Molecular Formula |
C12H9Cl2NO2 |
|---|---|
Molecular Weight |
270.11 g/mol |
IUPAC Name |
N-(5,7-dichloro-8-hydroxynaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9Cl2NO2/c1-6(16)15-10-4-2-3-7-8(13)5-9(14)12(17)11(7)10/h2-5,17H,1H3,(H,15,16) |
InChI Key |
RAFNFWNXLSSMPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide typically involves the reaction of 5,7-dichloro-8-hydroxy-1-naphthylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{5,7-dichloro-8-hydroxy-1-naphthylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the acetamide group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its ability to interact with specific enzymes or receptors makes it useful in biochemical assays.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although further research is needed to fully understand its pharmacological properties.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group and acetamide moiety allow it to form hydrogen bonds and other interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Physicochemical Properties
- IR Spectroscopy : The carbonyl (C=O) stretch in naphthyl-linked acetamides (e.g., compound 6a: 1671 cm⁻¹ ) aligns with typical acetamide C=O frequencies (1650–1700 cm⁻¹). The electron-withdrawing chlorine atoms in the target compound may slightly reduce this frequency due to increased conjugation.
- Solubility: The hydroxyl group in the target compound may improve aqueous solubility compared to non-polar analogs like N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide . However, the naphthalene system likely reduces solubility relative to smaller aromatic derivatives (e.g., phenylacetamides in ).
Biological Activity
N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound based on recent studies.
1. Chemical Structure and Synthesis
This compound belongs to the class of naphthoquinone derivatives. The synthesis typically involves the reaction of 5,7-dichloro-8-hydroxy-1-naphthoic acid with acetic anhydride or acetyl chloride to form the acetamide derivative. The compound's structure can be represented as follows:
2.1 Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Recent studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0625 mg/mL | |
| Escherichia coli | 0.125 mg/mL | |
| Pseudomonas aeruginosa | 0.250 mg/mL | |
| Klebsiella pneumoniae | 0.125 mg/mL |
The compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and induce oxidative stress within microbial cells.
2.2 Anticancer Activity
This compound has shown promising results in preclinical cancer models. It appears to inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast) | 10 | Induction of apoptosis | |
| HCT116 (Colon) | 15 | ROS generation and DNA damage | |
| A549 (Lung) | 20 | Inhibition of cell proliferation |
The biological activity of this compound is largely mediated through its interaction with cellular targets involved in oxidative stress response and apoptosis regulation. Key findings include:
- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in cancer cells, leading to cellular damage and apoptosis.
- Cell Cycle Arrest : Studies indicate that it can cause G2/M phase arrest in cancer cells, preventing their proliferation.
- Inhibition of Oncogenic Pathways : It has been shown to downregulate key signaling pathways associated with cancer progression.
Case Study 1: Efficacy Against Resistant Strains
A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited a significant reduction in bacterial load in vitro and in vivo models, suggesting potential as a novel therapeutic agent for resistant infections .
Case Study 2: Cancer Treatment Synergy
Another investigation explored the synergistic effects of this compound with established chemotherapeutics like cisplatin. The combination therapy resulted in enhanced cytotoxicity against various cancer cell lines compared to monotherapy .
Q & A
Q. What are the optimal synthetic routes for preparing N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide?
- Methodological Answer : A common approach involves reacting substituted naphthylamine derivatives with acetic anhydride under reflux conditions. For example, analogous syntheses (e.g., N-(naphthalene-1-yl)acetamide) use equimolar mixtures of naphthylamine and acetic anhydride in methanol, catalyzed by acetic acid, followed by refluxing for 2–3 hours . For the target compound, introduce chloro and hydroxyl groups prior to acetylation. Purification typically involves crystallization from ethanol or methanol. Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold).
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for naphthyl groups) and acetamide protons (N–H at δ ~8–10 ppm; CH3 at δ ~2.1 ppm). Chlorine substituents deshield adjacent protons.
- IR : Confirm hydroxyl (O–H stretch at 3200–3600 cm⁻¹) and amide (C=O at ~1650 cm⁻¹; N–H bend at ~1550 cm⁻¹) groups.
- Mass Spectrometry : Look for molecular ion peaks matching the exact mass (e.g., calculated via ’s methodology for similar acetamides). Use HRMS for isotopic patterns consistent with Cl substituents.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification.
- Toxicity Mitigation : Based on Safety Data Sheets (SDS) for structurally related acetamides (e.g., N-chloro-N-phenylacetamide), avoid inhalation/ingestion and minimize skin contact .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for halogenated organic waste.
Advanced Research Questions
Q. How can contradictions between experimental and computational data (e.g., spectroscopic vs. DFT-predicted spectra) be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with density-functional theory (DFT)-calculated spectra (e.g., using B3LYP/6-31G* basis sets). Adjust solvent and tautomerization models in simulations to match experimental conditions .
- Sensitivity Analysis : Vary computational parameters (e.g., basis set size, solvent dielectric constant) to identify discrepancies. For example, ’s correlation-energy density models can refine electronic structure predictions.
Q. Which computational methods are suitable for predicting the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Use DFT (e.g., Gaussian or ORCA) to calculate HOMO/LUMO energies. The hydroxyl and chloro groups will influence electron density on the naphthyl ring .
- Molecular Electrostatic Potential (MEP) Maps : Identify reactive sites (e.g., electrophilic regions near Cl substituents).
Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer :
- Crystal Growth : Optimize solvent systems (e.g., ethanol/water mixtures) for slow evaporation. For halogenated acetamides, evidence suggests that chloro-substituted naphthyl groups enhance crystal lattice stability .
- Data Refinement : Use SHELXL () for structure solution. Refine thermal parameters and hydrogen bonding (e.g., O–H⋯O interactions) to confirm stereoelectronic effects .
Q. What strategies validate the compound’s bioactivity in in vitro assays while minimizing false positives?
- Methodological Answer :
- Dose-Response Curves : Use MTT assays () to assess cytotoxicity thresholds. Normalize activity to reference standards (e.g., doxorubicin for antiproliferative studies).
- Positive/Negative Controls : Include structurally similar inactive analogs to rule out nonspecific effects.
Key Research Gaps and Recommendations
- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction time (not covered in current evidence).
- In Silico Studies : Apply machine learning to predict solubility/stability using datasets from and .
- Crystallography : Resolve ambiguities in hydrogen-bonding networks using low-temperature XRD ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
